
4-(3,5-Dicarboxyphenyl)phenol
Vue d'ensemble
Description
“4-(3,5-Dicarboxyphenyl)phenol” is a chemical compound with the CAS Number: 1261889-89-7 . It has a molecular weight of 258.23 and its IUPAC name is 4’-hydroxy [1,1’-biphenyl]-3,5-dicarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H10O5/c15-12-3-1-8 (2-4-12)9-5-10 (13 (16)17)7-11 (6-9)14 (18)19/h1-7,15H, (H,16,17) (H,18,19) . This indicates that the compound has 14 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Applications De Recherche Scientifique
Metabolic Pathways and Toxicity Assessment
The metabolism and toxicological assessment of phenolic compounds, including those structurally related to 4-(3,5-Dicarboxyphenyl)phenol, have been a focus of scientific research. Studies on compounds like 3,4,3',4'-tetrachlorobiphenyl (TCB) in rats have identified metabolites such as 5-hydroxy-3,4,3',4'-TCB and 4-hydroxy-3,5,3',4'-TCB, shedding light on the metabolic pathways and potential detoxification processes of phenolic substances. These insights are crucial for understanding the environmental and biological impacts of phenolic pollutants and their metabolites (Yoshimura et al., 1987).
Neurotoxicity and Brain Barrier Permeability
Research on the neurotoxic effects of phenolic compounds and their metabolites, such as those derived from flavan-3-ols, indicates that certain metabolites can cross the blood-brain barrier. This is significant for understanding the neurological impacts of environmental contaminants and dietary phenolics. The study by Angelino et al. (2019) on 5-(hydroxyphenyl)-γ-valerolactone-sulfate, a microbial metabolite of flavan-3-ols, demonstrates its ability to reach the brain, suggesting potential neuroprotective or neurotoxic effects of phenolic compound metabolites (Angelino et al., 2019).
Pharmacokinetics and Drug Development
The pharmacokinetics of phenolic compounds, including their absorption, distribution, metabolism, and excretion, are fundamental to drug development and toxicology. The study on Danshen extract by Zhang et al. (2011) highlights the importance of understanding how phenolic compounds and their metabolites are processed in the body, including their ability to cross physiological barriers like the blood-brain barrier. Such research aids in the design of therapeutics and in assessing the safety of phenolic-containing products (Zhang et al., 2011).
Environmental Impact and Ecotoxicology
The environmental fate and ecotoxicological effects of phenolic compounds are critical areas of research, especially given the widespread use of phenolics in industrial and consumer products. Studies on the aquatic toxicity of bisphenol A, a phenolic compound with structural similarities to this compound, provide insights into the potential ecological risks of phenolic pollutants. Understanding the impact of phenolic compounds on aquatic life forms the basis for environmental regulations and pollution control strategies (Mihaich et al., 2009).
Antioxidant Properties and Health Implications
The antioxidant properties of phenolic compounds are widely studied for their potential health benefits, including neuroprotection and the prevention of chronic diseases. Research on canolol, a phenolic compound with antioxidant activity, in transgenic mice models demonstrates its potential in inhibiting gastric tumor initiation and progression. Such studies contribute to the understanding of the dietary intake of phenolics and their metabolites in disease prevention and health promotion (Cao et al., 2015).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(3,5-Dicarboxyphenyl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with phenylalanine ammonia lyase, an enzyme involved in the phenylpropanoid biosynthetic pathway . This interaction is essential for connecting primary metabolism to secondary metabolism, particularly under stress conditions where phenolic compounds are synthesized and accumulated.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in stress responses and metabolic pathways . Additionally, its impact on cell signaling pathways can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with phenylalanine ammonia lyase can inhibit or enhance the enzyme’s activity, depending on the cellular context . Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing stress responses and metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with phenylalanine ammonia lyase influences the phenylpropanoid biosynthetic pathway, which is essential for the synthesis of various phenolic compounds . These interactions highlight the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s overall biochemical effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level.
Propriétés
IUPAC Name |
5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-3-1-8(2-4-12)9-5-10(13(16)17)7-11(6-9)14(18)19/h1-7,15H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEJCTNHESKEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683616 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-89-7 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
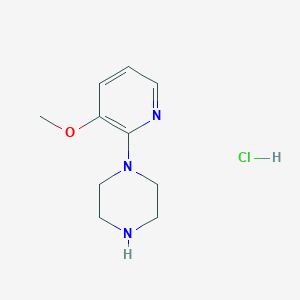
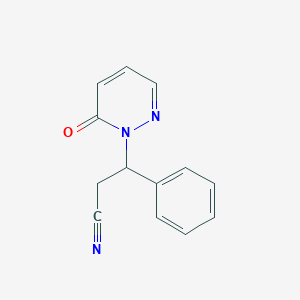


![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)
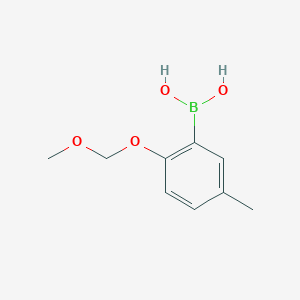

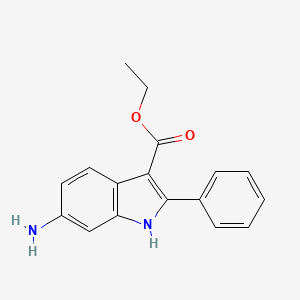

![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)

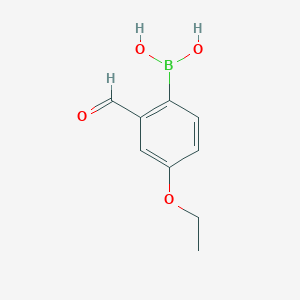
![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)